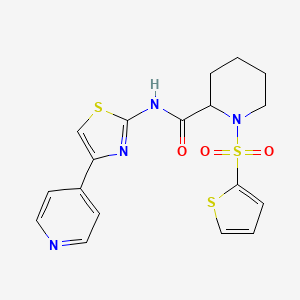

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of the core structure followed by the addition of various functional groups. For example, the synthesis of N-tetrazolylpyridinecarboxamides and N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide involves the construction of the pyridine and thiazole rings, which are then functionalized with additional groups to achieve the desired biological activity. The synthesis process is carefully designed to ensure the correct placement of these groups, as they are crucial for the compound's activity.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry . These techniques provide detailed information about the arrangement of atoms within the molecule, the presence of specific functional groups, and the overall molecular conformation. The stereochemistry, particularly the configuration of stereogenic centers, can be crucial for the biological activity and is often elucidated using NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of the compound is influenced by the functional groups present in the molecule. For instance, the presence of a carboxamide group can be involved in hydrogen bonding, which is important for the interaction with biological targets . The thiazole ring can also participate in various chemical reactions, potentially leading to the formation of new compounds with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the compound's bioavailability and pharmacokinetics. The antiallergic activity of related compounds has been evaluated using assays such as the passive cutaneous anaphylaxis (PCA) assay , and their anti-inflammatory activity has been assessed by protein denaturation methods . The compounds' activities are often correlated with their physical and chemical properties, which can influence their interaction with biological systems.

Wissenschaftliche Forschungsanwendungen

Mycobacterium tuberculosis GyrB Inhibitors

A study conducted by Jeankumar et al. (2013) developed a series of compounds related to the chemical structure of interest, focusing on their potential as inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated significant activity against Mycobacterium tuberculosis and were non-toxic in the tested concentrations (Jeankumar et al., 2013).

Rho Kinase Inhibitor for CNS Disorders

Wei et al. (2016) described the synthesis of a structurally related compound, used as a Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. The study detailed a scalable and facile process for its preparation (Wei et al., 2016).

Antibacterial and Antifungal Activities

Research by Sowmya et al. (2018) explored the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, which are structurally related. These compounds showed potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018).

Glycine Transporter 1 Inhibitor

A study by Yamamoto et al. (2016) involved a compound structurally similar to the chemical of interest, which acted as a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound showed potential in increasing the cerebrospinal fluid concentration of glycine in rats, suggesting its application in neurological disorders (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy (Kambappa et al., 2017).

PCSK9 mRNA Translation Inhibitors

Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as inhibitors of PCSK9 mRNA translation. These compounds have improved potency and safety profiles, suggesting their application in cholesterol management (Londregan et al., 2018).

Hypoglycemic Agents Activating GK and PPARγ

Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives, demonstrating their potential as dual-acting hypoglycemic agents. These compounds activated both glucokinase (GK) and PPARγ, showing efficacy in reducing glucose levels in mice (Song et al., 2011).

Eigenschaften

IUPAC Name |

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S3/c23-17(21-18-20-14(12-27-18)13-6-8-19-9-7-13)15-4-1-2-10-22(15)28(24,25)16-5-3-11-26-16/h3,5-9,11-12,15H,1-2,4,10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAFANLGWZALLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523518.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)

![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)

![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2523535.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)